REACTION_CXSMILES
|
[Cl:1][C:2](=[CH:5][CH3:6])[CH:3]=O.[C:7]1([S:13]([C:16]#[N:17])(=[O:15])=[O:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C1(C)C=CC=CC=1.B(OCCCC)(OCCCC)OCCCC>C(O)CCC>[C:7]1([S:13]([C:16]2[CH:6]=[CH:5][C:2]([Cl:1])=[CH:3][N:17]=2)(=[O:14])=[O:15])[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
ClC(C=O)=CC
|
Name
|
|
Quantity
|
8.35 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C#N
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
B(OCCCC)(OCCCC)OCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
121 °C
|
Type
|
CUSTOM
|
Details
|
while agitating at an internal temperature of 121° C. in a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
separating
|
Type
|
CUSTOM
|
Details
|
removing water that
|
Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
TEMPERATURE
|
Details
|
After this solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the low-boiling components, such as solvent, etc., were removed under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
the resulting concentrate
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered with a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with 10 ml toluene that
|
Type
|
TEMPERATURE
|
Details
|
had been cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
Then the crystals were dried for 2 hours in vacuo
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1=NC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.87 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |